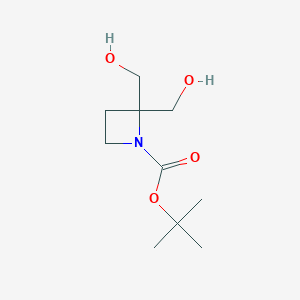
Tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
Tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate is a selective antagonist of the mGluR1 receptor. The mGluR1 receptor is a G-protein-coupled receptor that is involved in various physiological processes such as synaptic plasticity, learning, and memory. Tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate binds to the receptor and prevents the activation of downstream signaling pathways, thereby reducing the excitatory neurotransmitter release in the brain.
Biochemical and Physiological Effects:
Tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate has been shown to have various biochemical and physiological effects. It can reduce the release of glutamate, a major excitatory neurotransmitter in the brain, and prevent the degeneration of dopaminergic neurons. Tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate can also reduce the frequency and severity of seizures by modulating the activity of voltage-gated calcium channels.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate has several advantages for lab experiments. It is a selective antagonist of the mGluR1 receptor and does not affect other glutamate receptors in the brain. It is also stable and can be easily synthesized in large quantities. However, Tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate has some limitations. It is not very soluble in water and requires organic solvents for its preparation. Tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate also has a short half-life and needs to be administered frequently to maintain its therapeutic effects.
Zukünftige Richtungen
Tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate has several potential future directions for research. It can be used as a tool for studying the role of mGluR1 in various neurological disorders. Tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate can also be used in combination with other drugs to enhance its therapeutic effects. The development of more potent and selective mGluR1 antagonists can also be explored for the treatment of neurological disorders. Finally, the safety and efficacy of Tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate in humans can be studied in clinical trials to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of Tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate involves the reaction of tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate with ethyl bromoacetate in the presence of a base. The reaction is carried out in anhydrous conditions and yields Tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate as a white crystalline solid. The purity of the compound is confirmed using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, epilepsy, and schizophrenia. It has been shown to have neuroprotective effects and can prevent the degeneration of dopaminergic neurons in the brain. Tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate has also been shown to have anticonvulsant properties and can reduce the frequency and severity of seizures.
Eigenschaften
IUPAC Name |
tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-14(2,3)17-13(16)12-9-15-8-11(12)10-6-4-5-7-10/h10-12,15H,4-9H2,1-3H3/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJIFVIFZWVRIY-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCC1C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CNC[C@H]1C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1-methyl-1H-indol-2-yl)carbonyl]glycylglycine](/img/structure/B2733267.png)

![7-ethyl-1-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2733271.png)


![5-{[(4-Bromophenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2733276.png)

![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2733278.png)
![N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2733279.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid](/img/structure/B2733281.png)
